2-(5-Bromothiophen-2-yl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(5-Bromothiophen-2-yl)piperazine often involves complex chemical processes aimed at enhancing their antibacterial activity. For example, a series of derivatives were synthesized to evaluate their antimicrobial efficacy against various Gram-positive and Gram-negative microorganisms. Some derivatives showed comparable or even superior activity against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, relative to standard drugs like ciprofloxacin, norfloxacin, and enoxacine (Foroumadi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(5-Bromothiophen-2-yl)piperazine is meticulously analyzed through various spectroscopic techniques such as FTIR, NMR, and X-ray crystal diffraction. These analyses confirm the structure and help understand the stabilization via inter- and intra-molecular interactions. For instance, one study revealed the crystal structure and biological activity of a compound where the structure was confirmed and found to be stabilized by inter- and intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions (Chen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-(5-Bromothiophen-2-yl)piperazine derivatives are pivotal in determining their potential applications. These properties are often investigated through the synthesis of novel compounds and the study of their chemical behavior under various conditions. For instance, a novel compound was synthesized through a multi-step protocol, and its structure was assigned by HRMS, IR, 1H, and 13C NMR experiments, indicating the comprehensive approach taken to understand its reactivity and chemical properties (Wujec & Typek, 2023).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure, in particular, is studied to understand the molecular interactions that stabilize the compound. For example, the title compound in a study exhibited a stabilized structure via inter- and intra- molecular C—H…O interactions and was further analyzed for its biological activity, highlighting the importance of physical properties in the evaluation process (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH stability, and the presence of functional groups, are key to determining the applications of these compounds. Studies often focus on the synthesis and evaluation of these properties to understand the compounds' potential as pharmaceuticals or in other applications. For instance, the synthesis of a particular derivative and its evaluation for antimicrobial activity against Gram-positive and Gram-negative microorganisms highlight the exploration of chemical properties for practical applications (Foroumadi et al., 2005).
Scientific Research Applications
Piperazine Derivatives in Drug Discovery
Piperazine, a six-membered nitrogen-containing heterocycle, is pivotal in the rational design of drugs, showcasing a plethora of therapeutic uses. Piperazine derivatives are integral to various well-known drugs serving as antipsychotics, antidepressants, anticancer, antiviral agents, and more. Modifications in the substitution pattern on the piperazine nucleus lead to significant medicinal potential variations in the resultant molecules. Such derivatives have found applications across CNS agents, anticancer, cardio-protective agents, anti-tuberculosis, anti-inflammatory, and antidiabetic profiles, among others. The flexibility of piperazine as a building block enables the discovery of drug-like elements, emphasizing the need for further therapeutic investigations on this motif (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have been reported for their potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores piperazine's critical role as a building block in anti-mycobacterial compounds, guiding medicinal chemists in designing safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) of piperazine-based anti-TB molecules provides valuable insights for developing novel therapeutic agents against TB (Girase et al., 2020).
Novel Antipsychotic Agents
Piperazine derivatives have been developed as novel antipsychotic drugs, offering unique pharmacological profiles distinct from other atypical antipsychotics. For example, cariprazine, a piperazine derivative, is recognized for its partial agonist action on dopamine D2, D3 receptors, and serotonin 5-HT1A receptors. Its pharmacokinetic profile is influenced by the formation of clinically significant metabolites, highlighting the therapeutic potential of piperazine derivatives in managing neuropsychiatric conditions (Patel et al., 2022).
Antidepressants Development
The presence of a piperazine substructure is a commonality among many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. Piperazine's role extends beyond optimization, involving specific binding conformations of antidepressant agents. Recent developments in piperazine-based antidepressants, along with SAR studies, offer insights into designing more effective and potent compounds (Kumar et al., 2021).
Antibacterial and Antifungal Activities
Piperazine derivatives are also explored for their antibacterial and antifungal activities, addressing the need for novel antimicrobial agents amidst rising drug resistance. The structural diversity of piperazine compounds allows for the investigation of new entities possessing a broad spectrum of antimicrobial activities, contributing to the development of potent antimicrobial agents with higher efficacy, better potency, and lesser toxicity (Patel et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOKSYMGVOWFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599668 |
Source
|
Record name | 2-(5-Bromothiophen-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)piperazine | |
CAS RN |
111760-29-3 |
Source
|
Record name | 2-(5-Bromothiophen-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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